
2,5-Heptadiyn-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Heptadiyn-4-one is an organic compound with the molecular formula C7H6O. It is characterized by the presence of two triple bonds and a ketone functional group. This compound is also known as Di(1-propynyl) ketone and has a molecular weight of 106.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Heptadiyn-4-one can be synthesized through various methods. One common approach involves the reaction of dehydroacetic acid with aqueous amines. This reaction proceeds smoothly at temperatures near or slightly above room temperature . Another method involves the reaction of 3-acetyl-4-hydroxy-6-methyl-2-pyrone with aqueous amines to yield 2,6-bis-(alkylamino)-2,5-heptadien-4-ones, which can then be converted to this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2,5-Heptadiyn-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of triple bonds and a ketone group makes it a versatile compound for different types of chemical transformations .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the triple bonds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,5-Heptadiyn-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Heptadiyn-4-one involves its interaction with various molecular targets and pathways. The compound’s reactivity, particularly its ability to undergo nucleophilic substitution and oxidation-reduction reactions, allows it to interact with enzymes and other biomolecules. This interaction can lead to the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
2,6-Dimethyl-2,5-heptadien-4-one (Phorone): This compound is similar in structure but has additional methyl groups.
2,5-Heptadien-4-one: This compound lacks the triple bonds present in 2,5-Heptadiyn-4-one and has different reactivity and applications.
Uniqueness: this compound’s unique combination of triple bonds and a ketone group gives it distinct reactivity and makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H6O |
|---|---|
Molecular Weight |
106.12 g/mol |
IUPAC Name |
hepta-2,5-diyn-4-one |
InChI |
InChI=1S/C7H6O/c1-3-5-7(8)6-4-2/h1-2H3 |
InChI Key |
UBXCIYAIGASSIT-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)C#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimi](/img/structure/B13817599.png)
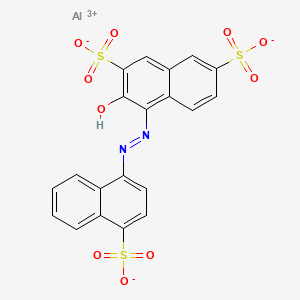
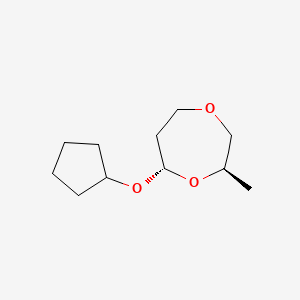
![1-[4-methoxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxa n-2-yl]oxy-phenyl]ethanone](/img/structure/B13817621.png)
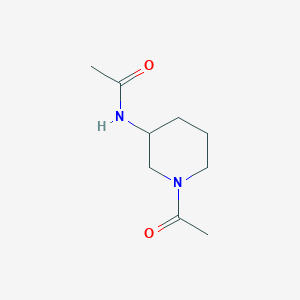
![10-Methoxyspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13817638.png)
![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)
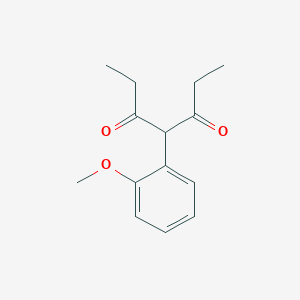
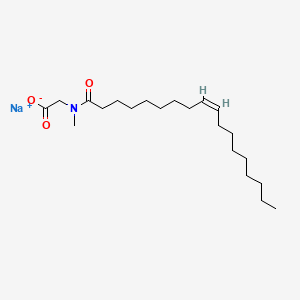

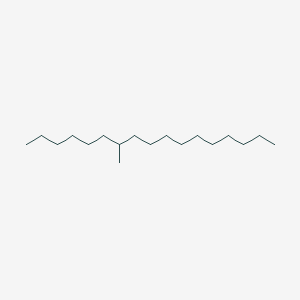
![3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione](/img/structure/B13817683.png)
![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)

